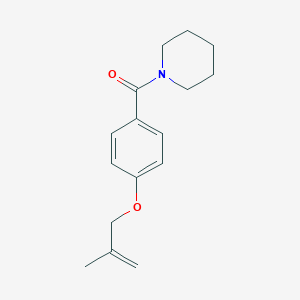![molecular formula C19H22N2O2 B268356 N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268356.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 works by inhibiting the activation of NF-κB through the modification of a key protein called inhibitor of kappa B kinase (IKK). IKK is responsible for the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB), which allows NF-κB to translocate to the nucleus and activate target genes. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 binds to a specific cysteine residue in IKK, preventing its activation and subsequent phosphorylation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have anti-viral, anti-bacterial, and anti-fungal effects. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to selectively study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is its potential toxicity at high doses, which may affect the viability of cells in culture or animal models.
Orientations Futures
There are several potential future directions for research on N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082. One area of interest is the development of novel drug delivery systems for N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may improve its efficacy and reduce its toxicity. Another area of interest is the investigation of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in combination with other drugs for the treatment of cancer, as it may enhance the efficacy of other anti-cancer drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may lead to the identification of new therapeutic targets and applications.
Méthodes De Synthèse
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the reaction of the resulting product with 2-methylbenzoic acid. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the development and progression of various types of cancer, making N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[4-(butylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
XOOVOMOCUXCVIW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)

![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)